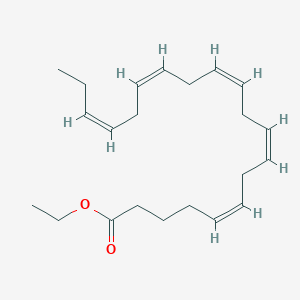

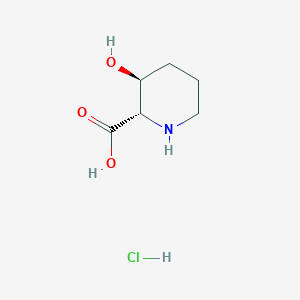

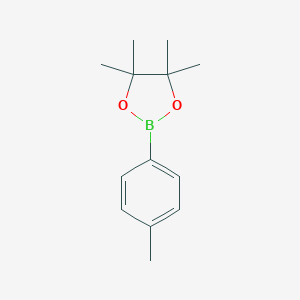

1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions. For instance, (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds, are prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate, elucidated by various spectroscopic techniques (Čižmáriková et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol can be analyzed through techniques such as FT-IR, elemental analysis, and single crystal X-ray diffraction, which help in understanding the dihedral angles, hydrogen bonding, and intermolecular interactions within the compounds (Salian et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar molecules show a range of activities and interactions. For example, compounds synthesized from 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols exhibit beta-adrenolytic, local anesthetic, and antiarrhythmic activities, highlighting the potential for diverse chemical functionalities and applications (Monforte et al., 1983).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can significantly affect their applications. X-ray structure analysis reveals strong intermolecular hydrogen bonds forming two-dimensional layers in crystals, indicative of the compound's stability and potential for further modification (Li et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for derivatization, and interaction with biological molecules, are crucial for understanding the applications of 1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol. For instance, the synthesis of derivatives through reactions with formaldehyde and secondary amines offers a pathway to new compounds with enhanced antimicrobial properties (Jafarov et al., 2019).

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

1-(4-Ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol has been explored in the synthesis of compounds with potential antimicrobial and antioxidant properties. A study demonstrated that synthesized compounds exhibited antimicrobial activities against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant activities as determined by DPPH and ABTS.+ methods. However, these biological activities were found to be lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Biochemical Applications

Research involving the compound has also been applied in biochemical studies, such as the regioselective preparation of drug metabolites using fungal peroxygenases. The study utilized the compound for hydroxylation reactions to create human drug metabolites, showcasing its applicability in the synthesis of biologically relevant substances (Kinne et al., 2009).

Beta-Adrenoceptor Studies

The compound has been employed in research focusing on beta-adrenoceptor blocking agents, where its structural analogs were synthesized and analyzed for their binding affinities and cardioselectivity. These studies provide insights into the molecular interactions and effects of similar compounds on cardiac function (Rzeszotarski et al., 1983).

Synthesis of Stereoisomers

Research has also included the synthesis of stereoisomers of related compounds, contributing to the understanding of the stereochemical aspects of similar beta-adrenoceptor antagonists. This highlights the compound's role in facilitating research into the enantiomeric properties of pharmacologically active substances (Bredikhina et al., 2016).

Anticonvulsive and Peripheral Activities

Another area of application is in the synthesis of new compounds demonstrating pronounced anticonvulsive activities and some peripheral n-cholinolytic activities. This indicates the compound's potential use in developing new pharmacological agents (Papoyan et al., 2011).

Propiedades

IUPAC Name |

1-(4-ethenylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3/h4-8,11,13,15-16H,1,9-10H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKRHFZSICTZOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

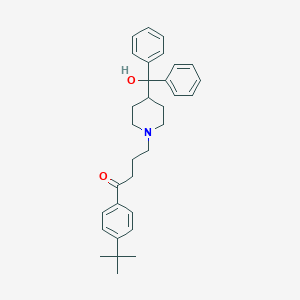

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)